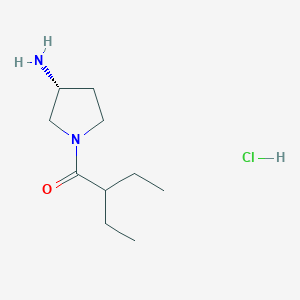
(R)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride
説明
(R)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride, also known as A-PVP, is a synthetic stimulant drug. It belongs to the class of cathinones, which are structurally similar to amphetamines. A-PVP is a popular research chemical, which is used in scientific studies to understand its mechanism of action and its effects on the body.
科学的研究の応用
Asymmetric Synthesis and Antibacterial Properties : A compound structurally related to (R)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride demonstrated potent antibacterial activity, particularly the S-(+) enantiomer showing more effectiveness against aerobic and anaerobic bacteria compared to the R-(-) enantiomer. This emphasizes the significance of asymmetric synthesis in enhancing the efficacy of antibacterial agents (Rosen et al., 1988).
Pharmacological Profile in Platelet Aggregation : Research on a related compound, R-96544, revealed its role as a potent 5-HT2A receptor antagonist, with significant effects in inhibiting platelet aggregation. This indicates potential applications in conditions where platelet aggregation is a concern (Ogawa et al., 2002).
Antiarrhythmic Properties : Derivatives of 2-aminobutanol, closely related to the compound , showed notable antiarrhythmic properties. The R configuration compounds demonstrated a stronger effect in experimental arrhythmias, highlighting the importance of stereochemistry in medicinal chemistry (Eckstein et al., 1988).
Enantioselective Synthesis of Derivatives : Research focused on the enantioselective synthesis of γ-aminobutyric acid derivatives, indicating the compound's utility in generating specific enantiomers of pharmaceutical interest, like (R)-phenotropil (Reznikov et al., 2013).
Chiral Pharmaceutical Intermediates : The compound has been investigated for its role in the resolution of 3-aminopyrrolidine, a key intermediate in the synthesis of chiral pharmaceuticals. This emphasizes its importance in the pharmaceutical industry for producing enantiomerically pure compounds (Sakurai et al., 2008).
Synthesis of β-Substituted γ-Aminobutyric Acid Derivatives : The compound's derivatives have found use in the synthesis of pharmacologically active β-substituted γ-aminobutyric acid derivatives, employed in medical practice as nootropic agents and myorelaxants (Vasil'eva et al., 2016).
特性
IUPAC Name |
1-[(3R)-3-aminopyrrolidin-1-yl]-2-ethylbutan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-3-8(4-2)10(13)12-6-5-9(11)7-12;/h8-9H,3-7,11H2,1-2H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOZDEOQVHTHKS-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C(=O)N1CC[C@H](C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286207-20-2 | |
| Record name | 1-Butanone, 1-[(3R)-3-amino-1-pyrrolidinyl]-2-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




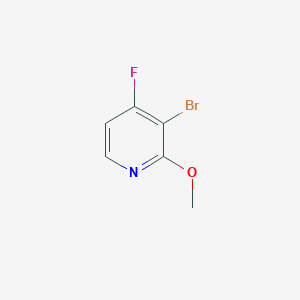
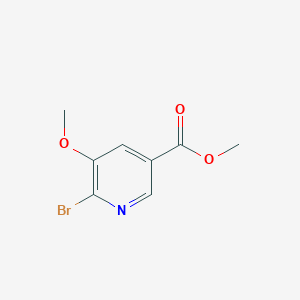

![4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3027240.png)

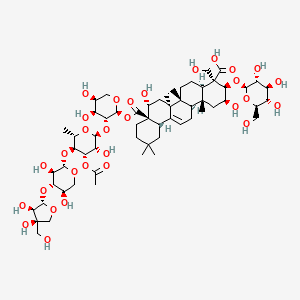


![tert-butyl 2-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B3027247.png)

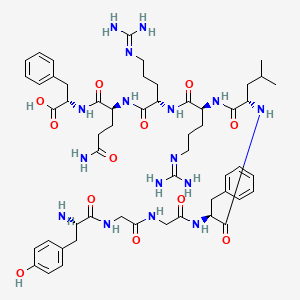

![5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B3027254.png)